![molecular formula C8H4BrClN2O B069267 6-Bromo-2-chloroquinazolin-4(3H)-one CAS No. 167158-70-5](/img/structure/B69267.png)
6-Bromo-2-chloroquinazolin-4(3H)-one
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Overview
Description
Synthesis Analysis
The synthesis of 6-Bromo-2-chloroquinazolin-4(3H)-one involves efficient processes starting from readily available chemicals. A notable approach includes the preparation of novel derivatives of this compound via antibacterial evaluation, crystal structure analysis, and molecular interactions analysis, highlighting the versatility and the synthetic accessibility of this compound (Ouerghi et al., 2021).
Molecular Structure Analysis
The molecular structure of 6-Bromo-2-chloroquinazolin-4(3H)-one, as detailed in research, crystallizes in the triclinic system with specific unit cell parameters. The crystal packing is stabilized by hydrogen bonds and π-π stacking interactions. These interactions are crucial for understanding the compound's behavior in different environments and its potential applications (Ouerghi et al., 2021).
Chemical Reactions and Properties
6-Bromo-2-chloroquinazolin-4(3H)-one engages in various chemical reactions, demonstrating its reactivity and functional group compatibility. The compound's interaction with nucleophilic reagents, leading to a range of derivatives, underscores its chemical versatility and the potential for further modification to explore new biological activities or material properties (Kuryazov et al., 2010).
Physical Properties Analysis
The physical properties of 6-Bromo-2-chloroquinazolin-4(3H)-one, including its crystal structure parameters and stability under various conditions, are essential for its handling and application in different domains. The detailed analysis of its crystal packing and molecular interactions provides insight into its solubility, stability, and reactivity (Ouerghi et al., 2021).
Chemical Properties Analysis
The chemical properties of 6-Bromo-2-chloroquinazolin-4(3H)-one, such as its reactivity towards various reagents, its potential for forming a range of derivatives, and its interactions within biological systems, are crucial for its application in the development of new pharmaceuticals or materials. Studies exploring these aspects provide valuable information on how to manipulate the compound for specific purposes (Kuryazov et al., 2010).
Scientific Research Applications
Antibacterial and Antimicrobial Applications
- A novel derivative, 6‑bromo‑2‑chloro‑3-butylquinazolin-4(3H)-one, demonstrated significant antibacterial activity. This compound was synthesized and evaluated for its potential in antibacterial treatments (Ouerghi et al., 2021).
- Another study highlighted the synthesis of 2,3-disubstituted-4(3H)-quinazolinones, including 6-bromo variants, for potential use in antimicrobial treatments (Patel et al., 2006).
Antiviral and Anticoccidial Applications
- Research on 2,3-disubstitutedquinazolin-4(3H)-ones, including 6-bromo variants, revealed their effectiveness in antiviral activity against HIV, HSV, and vaccinia viruses (Selvam et al., 2010).
- Halofuginone hydrobromide, derived from 6-bromo-2-chloroquinazolin-4(3H)-one, showed significant anti-coccidial properties, proving effective against several species of Eimeria in poultry (Zhang et al., 2017).
Anticancer and Hypotensive Applications
- The synthesis of 3-(substitutedarylidene)hydrazinoacetylamino-2-methyl-6-bromo-quinazolin-4(3H)-ones showed potential as hypotensive agents. Certain compounds in this series demonstrated significant blood pressure-lowering activity (Kumar et al., 2003).
- A study involving the synthesis and biological evaluation of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones, including bromo variants, indicated potential anticancer properties against various human cancer cell lines (Agbo et al., 2015).
Antifungal Applications
- Research on the synthesis of 3-alkylquinazolin-4-one derivatives, such as 6-bromo-3-propylquinazolin-4-one, demonstrated good antifungal activity, highlighting its potential use in antifungal treatments (Ouyang et al., 2006).
Synthesis and Characterization
- Studies have focused on the efficient synthesis of 6-bromo-2-chloroquinazolin-4(3H)-one derivatives, exploring their structural and functional properties for various pharmaceutical applications. These syntheses contribute to the development of new drugs and treatments based on quinazolinone derivatives (Zheng-you, 2010).
Safety and Hazards
properties
IUPAC Name |
6-bromo-2-chloro-3H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O/c9-4-1-2-6-5(3-4)7(13)12-8(10)11-6/h1-3H,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVAPPYRAGWFKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NC(=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586538 |
Source
|
Record name | 6-Bromo-2-chloroquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-chloroquinazolin-4(3H)-one | |
CAS RN |
167158-70-5 |
Source
|
Record name | 6-Bromo-2-chloroquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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